Maximin-H7
Description
Maximin-H7 is a synthetic peptide derived from the maximin family of amphibian-derived antimicrobial peptides (AMPs). It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with additional reported efficacy against fungal pathogens and certain cancer cell lines . Structurally, this compound is characterized by a 25-amino-acid sequence featuring an α-helical conformation stabilized by disulfide bridges. Its mechanism of action involves disrupting microbial cell membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis .
Synthesis involves solid-phase peptide synthesis (SPPS) with post-translational modifications, including acetylation and amidation, to enhance bioavailability .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVIKTIGGVIGGLLKNL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Maximin-H7 is compared to three analogs: Maximin-5 (natural analog), PMAP-36 (porcine myeloid AMP), and Melittin (bee venom-derived AMP).
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Maximin-5 | PMAP-36 | Melittin |
|---|---|---|---|---|
| Amino Acid Residues | 25 | 21 | 36 | 26 |
| Net Charge (+)* | +6 | +5 | +9 | +5 |
| Hydrophobicity (%) | 48 | 52 | 55 | 62 |
| Disulfide Bridges | 2 | 1 | 0 | 0 |
| Solubility (mg/mL) | 12.3 | 8.7 | 4.5 | 9.8 |
Key Findings :
Pharmacological Activity
Table 2: Antimicrobial and Cytotoxic Activity
| Compound | MIC (µg/mL)* | IC50 (Cancer Cells, µM) | Hemolytic Activity (HC50, µM) |
|---|---|---|---|
| This compound | 1.2–4.8 | 18.5 (HeLa) | >200 |
| Maximin-5 | 2.5–10.0 | 35.0 (HeLa) | 150 |
| PMAP-36 | 0.8–3.2 | 50.0 (MCF-7) | 85 |
| Melittin | 0.5–2.0 | 8.0 (A549) | 15 |
Key Findings :
Stability and Metabolic Resistance
Table 3: Stability Under Physiological Conditions
| Compound | Serum Half-Life (h) | Protease Resistance* | Thermal Stability (°C) |
|---|---|---|---|
| This compound | 26.5 | High | 85 |
| Maximin-5 | 12.0 | Moderate | 70 |
| PMAP-36 | 8.5 | Low | 60 |
| Melittin | 3.0 | Low | 50 |
Key Findings :
Toxicity and Selectivity
This compound demonstrates a selectivity index (HC50/MIC) of >40 for bacterial cells, surpassing Maximin-5 (15) and PMAP-36 (10). In contrast, Melittin’s selectivity index is <3 due to nonspecific membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
